Phosphate de chloroquine

Vue d'ensemble

Description

C'est une substance cristalline blanche, inodore et amère, qui est librement soluble dans l'eau . Le phosphate de chloroquine est efficace contre les formes érythrocytaires des souches sensibles de Plasmodium, y compris Plasmodium falciparum, Plasmodium malariae, Plasmodium ovale, et Plasmodium vivax .

Applications De Recherche Scientifique

Aralen phosphate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving DNA intercalation.

Medicine: Primarily used for the treatment and prevention of malaria and amebiasis.

Industry: Utilized in the production of antimalarial drugs and other pharmaceutical formulations.

Mécanisme D'action

Target of Action

Chloroquine phosphate, an antimalarial drug, primarily targets the asexual form of the malaria parasite during its life cycle within the red blood cell . It is particularly effective against Plasmodium vivax, P. malariae, P. ovale, and susceptible strains of P. falciparum . The drug also exhibits activity against the trophozoites of Entamoeba histolytica .

Mode of Action

Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, which is lethal to the parasite . Chloroquine also binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . It concentrates within parasite acid vesicles and raises internal pH, resulting in inhibition of parasite growth .

Biochemical Pathways

Chloroquine affects several biochemical pathways. It has been found to inactivate the autophagy pathway, which is a potential target in chemotherapy-resistant patients . By down-regulating the autophagy pathway, chloroquine can exert a synergistic antitumor effect with chemotherapy drugs . Furthermore, it has been observed that chloroquine can aggravate lipid accumulation and reduce intracellular energy synthesis in hepatocellular carcinoma cells .

Pharmacokinetics

Chloroquine is rapidly and almost completely absorbed from the gastrointestinal tract, and only a small proportion of the administered dose is found in the stools . Approximately 55% of the drug in the plasma is bound to nondiffusible plasma constituents . Excretion of chloroquine is quite slow, but is increased by acidification of the urine . Chloroquine is deposited in the tissues in considerable amounts, with the liver, spleen, kidney, and lung containing from 200 to 700 times the plasma concentration . The main metabolite is desethylchloroquine, which accounts for one fourth of the total material appearing in the urine .

Result of Action

The molecular and cellular effects of chloroquine’s action are diverse. In the context of malaria, the accumulation of toxic heme leads to the death of the parasite . In cancer cells, chloroquine has been found to inhibit cell proliferation, as evidenced by a decrease in cellular ATP content, Ki-67 and S6K1 protein expression, and a reduction in cell number . This is associated with an increase in lipid content . Chloroquine also induces a phospholipidosis-like phenotype, characterized by the appearance of numerous multivesicular and multilamellar bodies within the lumen of expanded cytoplasmic vesicles .

Action Environment

The action, efficacy, and stability of chloroquine can be influenced by environmental factors. For instance, the anaerobic environment can avoid the competitive adsorption and consumption behavior of dissolved O2 and PMS on the photocatalyst surface, thus maximizing the transfer of surface photogenerated charges to PMS for PMS activation and active species generation . This can lead to the efficient degradation of chloroquine phosphate .

Analyse Biochimique

Biochemical Properties

Chloroquine phosphate interacts with various enzymes, proteins, and other biomolecules. It has exhibited a broad spectrum of action against various fungus, bacteria, and viruses . High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine phosphate in pharmaceutical products and biological samples .

Cellular Effects

Chloroquine phosphate has wide-ranging effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chloroquine phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chloroquine phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of chloroquine phosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Chloroquine phosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Chloroquine phosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of chloroquine phosphate and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du phosphate de chloroquine implique la réaction de la 4,7-dichloroquinoléine avec la 4-diéthylamino-1-méthylbutylamine. La réaction se produit généralement en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le produit est ensuite converti en sa forme de sel de phosphate par réaction avec l'acide phosphorique .

Méthodes de Production Industrielle : La production industrielle du this compound suit une voie synthétique similaire, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. La substance cristalline est ensuite formulée en comprimés ou autres formes posologiques pour un usage médical .

Types de Réactions :

Réduction : Bien que moins fréquente, la chloroquine peut également participer à des réactions de réduction dans des conditions spécifiques.

Substitution : La chloroquine peut subir des réactions de substitution, en particulier au niveau du groupe amino, conduisant à la formation de divers dérivés.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénoalcanes ou les chlorures d'acyle.

Principaux Produits Formés :

Deséthylchloroquine : Un métabolite principal formé par l'oxydation.

Bisdeséthylchloroquine : Un autre métabolite formé par une oxydation supplémentaire.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Médecine : Principalement utilisé pour le traitement et la prévention du paludisme et de l'amibiase.

Industrie : Utilisé dans la production de médicaments antipaludiques et d'autres formulations pharmaceutiques.

5. Mécanisme d'Action

Le mécanisme précis par lequel la chloroquine exerce ses effets antipaludiques n'est pas entièrement compris. On pense qu'il implique l'inhibition de l'hème polymérase dans les trophozoïtes paludéens, empêchant la conversion de l'hème toxique en hémozoïne non toxique. Cela conduit à l'accumulation d'hème toxique dans le parasite, le tuant finalement . La chloroquine interagit également avec l'ADN, inhibant certaines enzymes et interférant avec la biosynthèse des acides nucléiques .

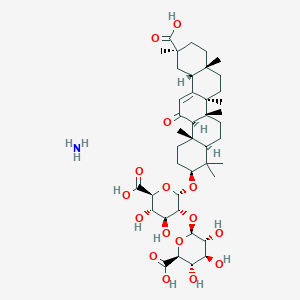

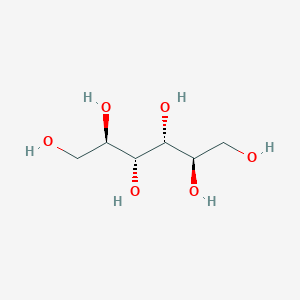

Composés Similaires :

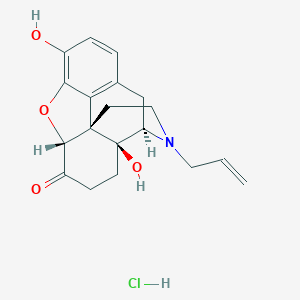

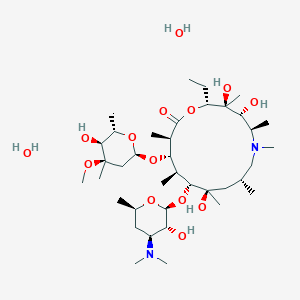

Quinine : Un autre médicament antipaludique avec un mécanisme d'action similaire.

Hydroxychloroquine : Un dérivé de la chloroquine avec des utilisations similaires mais un profil de sécurité différent.

Méfloquine : Un médicament antipaludique avec une structure chimique différente mais des effets thérapeutiques similaires.

Unicité du this compound : Le this compound est unique en raison de sa structure chimique spécifique, qui comprend un atome de chlore en position sept du cycle quinoléine. Cette caractéristique structurale est cruciale pour son activité antipaludique . De plus, sa capacité à inhiber l'hème polymérase et à interagir avec l'ADN le distingue des autres médicaments antipaludiques .

Comparaison Avec Des Composés Similaires

Quinine: Another antimalarial drug with a similar mechanism of action.

Hydroxychloroquine: A derivative of chloroquine with similar uses but a different safety profile.

Mefloquine: An antimalarial drug with a different chemical structure but similar therapeutic effects.

Uniqueness of Aralen Phosphate: Aralen phosphate is unique due to its specific chemical structure, which includes a chlorine atom at the seventh position of the quinoline ring. This structural feature is crucial for its antimalarial activity . Additionally, its ability to inhibit heme polymerase and interact with DNA sets it apart from other antimalarial drugs .

Propriétés

Numéro CAS |

50-63-5 |

|---|---|

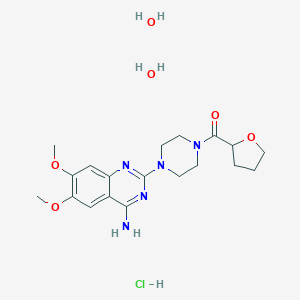

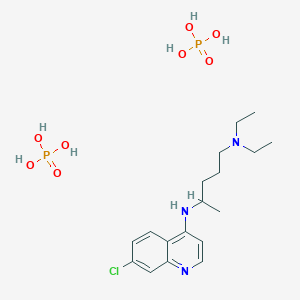

Formule moléculaire |

C18H29ClN3O4P |

Poids moléculaire |

417.9 g/mol |

Nom IUPAC |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |

Clé InChI |

AEUAEICGCMSYCQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

SMILES canonique |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Key on ui other cas no. |

50-63-5 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

98% |

Numéros CAS associés |

69698-56-2, 6384-82-3 |

Synonymes |

arechin; chingamin phosphate; chloroquine bis(dihydrogenphosphate) dihydrate; chloroquine diphosphate; chloroquine diphosphate, (+)-isomer; chloroquine diphosphate, (+-)-isomer; chloroquine diphosphate, (-)-isomer; chloroquine phosphate; delagil; khingamin phosphate; Resochin; unspecified phosphate of chloroquine diphosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

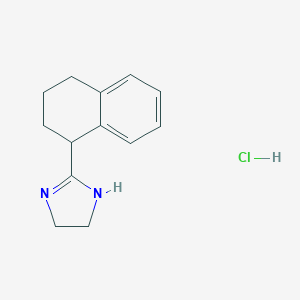

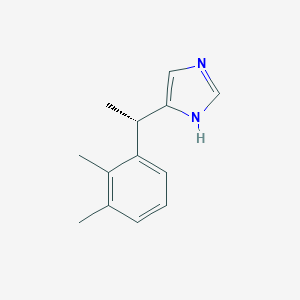

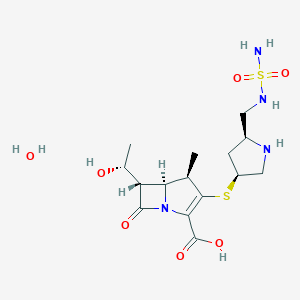

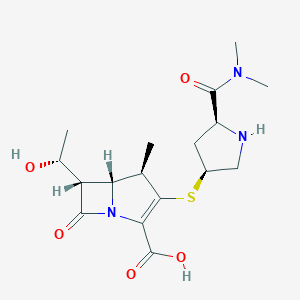

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.